Product packaging for 4-(4-Methylphenyl)-4-pentenoic acid(Cat. No.:CAS No. 398142-12-6)

4-(4-Methylphenyl)-4-pentenoic acid

Cat. No.: B2729867
CAS No.: 398142-12-6
M. Wt: 190.242
InChI Key: OYVNVMYCNAYJCX-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-4-pentenoic acid is a functionalized alkene that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Compounds within the 4-pentenoic acid scaffold are recognized for their utility as building blocks. For instance, the simple 4-pentenoic acid structure can undergo chemoenzymatic bromolactonization to yield halo-functionalized lactones, which are potential monomers for creating functionalizable polyesters . This demonstrates the potential of this compound class in materials science and synthetic chemistry. The structure of this compound, featuring a carboxylic acid handle and an unsaturated bond, makes it suitable for various chemical transformations, including cyclization reactions and catalytic cross-coupling. Researchers can leverage this compound to develop novel chemical entities for applications such as pharmaceutical candidate development. Disclaimer: The specific applications and properties of this compound have not been fully verified in the available scientific literature and are extrapolated from related chemical structures. Product Use Notice: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B2729867 4-(4-Methylphenyl)-4-pentenoic acid CAS No. 398142-12-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylphenyl)pent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-3-6-11(7-4-9)10(2)5-8-12(13)14/h3-4,6-7H,2,5,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVNVMYCNAYJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 4 4 Methylphenyl 4 Pentenoic Acid

Retrosynthetic Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For 4-(4-Methylphenyl)-4-pentenoic acid, several logical disconnections can be envisioned, guiding the selection of appropriate forward synthetic reactions.

One primary disconnection strategy involves breaking the C4-C5 bond, which connects the aryl group to the pentenoic acid backbone. This leads to a 4-pentenoic acid synthon and a 4-methylphenyl synthon. This approach suggests the use of a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form this crucial bond.

Another viable retrosynthetic approach involves disconnecting the double bond between C4 and the adjacent carbon of the pentenoic acid moiety. This suggests an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons reaction, as a key step. This strategy would involve reacting a suitable carbonyl compound with a phosphorus ylide or phosphonate (B1237965) carbanion.

A third strategy focuses on the disconnection of a carbon-carbon bond adjacent to the carboxyl group. This might involve a nucleophilic addition of an organometallic reagent to a suitable electrophile, followed by functional group manipulation to install the carboxylic acid.

Carbon-Carbon Bond Formation Approaches

The construction of the carbon skeleton of this compound can be achieved through several powerful carbon-carbon bond-forming reactions. The choice of method depends on the desired retrosynthetic strategy and the availability of starting materials.

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between aryl and vinyl or alkyl groups. In a potential synthesis of this compound, this reaction could be employed to couple a 4-halopent-4-enoic acid derivative with 4-methylphenylboronic acid.

The general catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the organic halide to a palladium(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Key Components in a Hypothetical Suzuki-Miyaura Coupling Approach

ComponentExampleRole
Aryl Boronic Acid4-Methylphenylboronic acidSource of the 4-methylphenyl group
Coupling PartnerEthyl 4-bromo-4-pentenoateProvides the pentenoic acid backbone
CatalystTetrakis(triphenylphosphine)palladium(0)Facilitates the coupling reaction
BaseSodium carbonate or potassium phosphate (B84403)Activates the organoboron species
SolventToluene, dimethoxyethane, or tetrahydrofuran (B95107)Provides the reaction medium

This approach offers the advantage of mild reaction conditions and tolerance of a wide range of functional groups.

Olefination reactions provide a direct method for the formation of the C=C double bond in the target molecule. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are prominent examples.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. For the synthesis of this compound, a plausible route would involve the reaction of 1-(p-tolyl)ethan-1-one with a Wittig reagent derived from a protected 3-halopropanoic acid.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. The HWE reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes. A potential HWE approach would involve reacting 1-(p-tolyl)ethan-1-one with a phosphonate ester of a protected propanoic acid.

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

FeatureWittig ReactionHorner-Wadsworth-Emmons Reaction
ReagentPhosphonium ylidePhosphonate carbanion
Carbonyl SubstrateAldehydes and ketonesAldehydes and ketones
ByproductTriphenylphosphine (B44618) oxideWater-soluble phosphate ester
StereoselectivityCan be selective for (Z)- or (E)-alkenes depending on ylide stability and reaction conditionsGenerally high (E)-selectivity
ReactivityYlides can be strongly basicCarbanions are generally less basic

Nucleophilic addition reactions, particularly those involving organometallic reagents like Grignard reagents, offer another avenue for constructing the carbon framework. A potential strategy involves the addition of a 4-methylphenyl Grignard reagent (p-tolylmagnesium bromide) to a protected derivative of 4-oxopentanoic acid, such as its ester. This would form a tertiary alcohol, which could then be dehydrated to introduce the double bond. Subsequent deprotection would yield the desired carboxylic acid.

Functional Group Interconversion Strategies

The final step in many synthetic routes to this compound will involve the formation of the carboxylic acid functionality from a suitable precursor. Common and reliable methods include the hydrolysis of nitriles or esters.

Nitrile Hydrolysis: If the synthetic route incorporates a nitrile group as a precursor to the carboxylic acid, it can be hydrolyzed under either acidic or basic conditions. libretexts.orglscollege.ac.in Acid-catalyzed hydrolysis is typically performed by heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid. wikipedia.orgthermofisher.com Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium or potassium hydroxide (B78521), which initially forms a carboxylate salt that is subsequently protonated in an acidic workup. wikipedia.orgyoutube.com

Ester Hydrolysis: Esters are common intermediates in organic synthesis and can be readily hydrolyzed to carboxylic acids. organic-chemistry.org This transformation can also be achieved under both acidic and basic conditions. organic-chemistry.orgmdpi.comchim.it Acid-catalyzed hydrolysis is an equilibrium process and is often driven to completion by using a large excess of water. chim.it Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the ester carbonyl group, leading to the formation of a carboxylate salt, which is then protonated. organic-chemistry.org

Table 3: Conditions for Hydrolysis of Carboxylic Acid Precursors

PrecursorMethodReagentsGeneral Conditions
NitrileAcid HydrolysisHCl or H₂SO₄ in H₂OHeating under reflux wikipedia.orgthermofisher.com
NitrileBase HydrolysisNaOH or KOH in H₂O, followed by H₃O⁺ workupHeating under reflux wikipedia.orgyoutube.com
EsterAcid HydrolysisHCl or H₂SO₄ in H₂OHeating, often with excess water chim.it
EsterBase Hydrolysis (Saponification)NaOH or KOH in H₂O/alcohol mixture, followed by H₃O⁺ workupHeating organic-chemistry.org

Alkene Formation via Elimination Reactions

The formation of the crucial tetrasubstituted double bond in this compound can be achieved through elimination reactions. These reactions involve the removal of two substituents from adjacent carbon atoms to form a π-bond. libretexts.org The most common strategies are dehydrohalogenation of an alkyl halide or dehydration of an alcohol. libretexts.org

For a hypothetical precursor like 4-bromo-4-(4-methylphenyl)pentanoic acid, treatment with a strong base can induce an elimination reaction. The mechanism can proceed through two primary pathways: the E1 (unimolecular) or E2 (bimolecular) pathway.

E2 Mechanism: This is a one-step concerted process where the base abstracts a proton, and the leaving group departs simultaneously. It is favored by strong, non-bulky bases and primary or secondary substrates. For a tertiary substrate, as is the case here, E2 is highly favored. The stereochemistry requires an anti-periplanar arrangement of the proton to be removed and the leaving group.

E1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, followed by deprotonation by a weak base. This pathway is more common with tertiary substrates in the presence of a weak base or under solvolytic conditions.

The choice of base is critical in determining the regioselectivity of the elimination. According to Saytzeff's rule, the more substituted (and thus more stable) alkene is the major product. However, using a sterically hindered, bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted Hofmann product by abstracting a more accessible proton. In the synthesis of this compound, the desired product is the more substituted alkene, making bases like sodium ethoxide a suitable choice.

Table 1: Comparison of Conditions for Elimination Reactions
ConditionE1 MechanismE2 Mechanism
SubstrateTertiary > SecondaryTertiary > Secondary > Primary
BaseWeak base (e.g., H₂O, EtOH)Strong base (e.g., NaOEt, K-OtBu)
SolventPolar proticLess stringent, polar aprotic often used
KineticsFirst order: Rate = k[Substrate]Second order: Rate = k[Substrate][Base]
StereochemistryNon-stereospecificStereospecific (anti-periplanar)

Catalytic Systems and Ligand Design in Synthesis

Modern approaches to constructing the 4-aryl-4-pentenoic acid scaffold predominantly rely on palladium-catalyzed cross-coupling reactions. These methods, such as the Suzuki, Heck, and Stille reactions, offer high efficiency and functional group tolerance for forming the key carbon-carbon bond. nih.govwikipedia.org

A plausible route is the Suzuki coupling of a vinyl boronic acid derivative with 4-iodotoluene (B166478) or the Heck coupling of 4-iodotoluene with a suitable pentenoic acid ester derivative. nih.govresearchgate.net The choice of catalyst and ligand is paramount for the success of these reactions.

Catalytic System Components:

Palladium Precursor: Common precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). These are reduced in situ to the active Pd(0) species.

Ligands: Phosphine-based ligands are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing selectivity. For constructing sterically hindered tetrasubstituted alkenes, bulky and electron-rich phosphine (B1218219) ligands are often required. Ligands like 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have shown exceptional activity in challenging Suzuki couplings, allowing for reactions at low catalyst loadings and room temperature. nih.govacs.org The choice of ligand can also be critical for preserving alkene geometry, with ligands like tri(o-tolyl)phosphine (P(o-Tol)₃) being effective in minimizing Z-to-E isomerization in Suzuki-Miyaura couplings. organic-chemistry.org

Table 2: Representative Catalytic Systems for C-C Bond Formation
Reaction TypePalladium SourceCommon LigandKey Features
Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃SPhos, P(t-Bu)₃High tolerance of functional groups; uses non-toxic boronic acids. nih.gov
HeckPd(OAc)₂DPPP, DPPFCouples alkenes with aryl halides; can be highly regioselective. mdpi.com
StillePd(PPh₃)₄PPh₃, AsPh₃Uses organotin reagents; tolerant of many functional groups. wikipedia.org

Solvent Effects and Reaction Condition Optimization (e.g., microwave irradiation for related syntheses)

The optimization of reaction conditions, including solvent, temperature, and heating method, is crucial for maximizing yield and minimizing reaction times.

Solvent Effects: The choice of solvent can significantly influence the outcome of palladium-catalyzed reactions. Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (B52724) (MeCN) are commonly used as they can dissolve the various reactants and stabilize the charged intermediates in the catalytic cycle. mdpi.commontana.edu However, recent trends in green chemistry have promoted the use of more environmentally benign solvents like ethanol (B145695) or even water, often with the aid of surfactants to create micelles that act as nanoreactors. nih.govrsc.org

Microwave Irradiation: A significant advancement in reaction condition optimization is the use of microwave irradiation as an alternative to conventional heating. Microwave heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. scilit.comscirp.org This is due to the efficient and direct transfer of energy to polar molecules in the reaction mixture. nih.gov For Heck reactions, microwave assistance has enabled solvent-free conditions and the use of very low catalyst concentrations, leading to higher yields and purer products. mdpi.comscilit.com

Table 3: Comparison of Conventional vs. Microwave Heating in Heck Reactions
ParameterConventional Heating (Oil Bath)Microwave Irradiation
Heating MechanismConductive heating, from outside-inDielectric heating, direct and uniform
Reaction TimeHours (e.g., 18-72 h) biotage.co.jpMinutes (e.g., 10-60 min) nih.govbiotage.co.jp
YieldsOften lower due to side reactions from prolonged heatingOften higher due to rapid heating and shorter reaction times mdpi.com
Energy EfficiencyLowerHigher

Stereoselective Synthesis of Chiral Derivatives (if applicable, e.g., asymmetric synthesis considerations)

While this compound itself is achiral, the synthesis of chiral derivatives is a relevant consideration, particularly for pharmaceutical applications. Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule. A key strategy for accessing enantiomerically pure compounds is through the kinetic resolution of a racemic mixture.

Lipase-catalyzed reactions are a powerful tool for this purpose. nih.gov These enzymes can selectively catalyze the transformation (e.g., hydrolysis or esterification) of one enantiomer in a racemic mixture at a much faster rate than the other, allowing for the separation of the two. nih.gov For example, studies on related 5-acetoxy-4-aryl-(2E)-pentenoate derivatives have shown that certain lipases can exclusively hydrolyze the acetate group of one enantiomer with high selectivity. mdpi.com This enzymatic approach is highly valued for its mild reaction conditions and environmental compatibility.

This method could be applied to a racemic precursor of the target molecule that contains a stereocenter. For instance, if a chiral center were present at C-3, a lipase (B570770) could be used to resolve a racemic ester of this derivative, providing access to enantiomerically enriched building blocks.

Table 4: Biocatalysts in Kinetic Resolution of Related Aryl Alkanoic Acids
Enzyme (Lipase)Source OrganismTypical ReactionSelectivity
Lipase PSBurkholderia cepacia (formerly Pseudomonas cepacia)Ester hydrolysis, TransesterificationExcellent enantioselection for many 3-aryl alkanoates. almacgroup.com
CAL-BCandida antarctica Lipase BEsterification, HydrolysisWidely used, high stability and broad substrate scope. core.ac.uk
Lipase RPenicillium roquefortiAcylationHigh enantioselectivity in acylation of furanone derivatives. core.ac.uk

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net

Atom economy is a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy are inherently less wasteful.

For synthesizing alkenes, palladium-catalyzed reactions like the Heck reaction are often more atom-economical than classical methods like the Wittig reaction. The Wittig reaction generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which has a high molecular weight and significantly lowers the atom economy. rsc.orgresearchgate.net In contrast, the byproducts of a Heck reaction are typically simple salts, leading to a much higher atom economy.

Table 5: Atom Economy Comparison for Alkene Synthesis
Reaction TypeGeneral EquationMajor ByproductAtom Economy
Wittig ReactionAldehyde/Ketone + Ylide → Alkene + Ph₃POTriphenylphosphine oxide (Ph₃PO)Low (significant mass in byproduct) rsc.org
Heck ReactionAr-X + Alkene → Ar-Alkene + H-X (+ Base)Salt (e.g., NaBr)High (most reactant atoms in product) researchgate.net

Waste minimization is a cornerstone of green chemistry, particularly in the pharmaceutical industry where it is estimated that for every kilogram of drug produced, 100 kilograms of waste can be generated. copadata.com Key strategies include:

Solvent Selection: Traditional volatile organic compounds (VOCs) like DMF are being replaced with greener alternatives. digitellinc.com These include water, supercritical fluids, and bio-based solvents like ethanol. inovatus.esnih.gov Performing reactions in water not only reduces toxicity but can also simplify product workup.

Catalysis: Using catalytic rather than stoichiometric reagents is fundamental. Catalytic processes, by their nature, generate less waste. The development of highly active palladium catalysts that can be used at very low loadings (parts per million) and are recyclable is a key area of research. inovatus.es

Process Optimization: Adopting techniques like continuous manufacturing and process intensification can reduce the consumption of raw materials and energy. emergingpub.com Minimizing the number of synthetic steps and purification procedures also directly reduces waste generation. researchgate.net

Table 6: Green vs. Traditional Solvents in Synthesis
Solvent ClassExamplesEnvironmental/Safety Concerns
Traditional/HazardousDMF, Dioxane, Chloroform, BenzeneToxic, carcinogenic, persistent, high environmental impact
Usable but with IssuesTHF, Acetonitrile, TolueneFlammable, potential toxicity, derived from petrochemicals
Recommended/GreenWater, Ethanol, Isopropanol, Ethyl acetateLow toxicity, biodegradable, often derived from renewable resources digitellinc.com

Table of Compounds

Table 7: List of Chemical Compounds Mentioned
Compound NameAbbreviation/FormulaRole/Context
This compound-Target compound of synthesis
Potassium tert-butoxideK-OtBuBulky base for elimination reactions
Sodium ethoxideNaOEtStrong base for elimination reactions
Palladium(II) acetatePd(OAc)₂Palladium catalyst precursor
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Palladium(0) catalyst
2-(2',6'-Dimethoxybiphenyl)dicyclohexylphosphineSPhosBulky phosphine ligand
Tri(o-tolyl)phosphineP(o-Tol)₃Phosphine ligand
DimethylformamideDMFPolar aprotic solvent
TetrahydrofuranTHFPolar aprotic solvent
Triphenylphosphine oxidePh₃POByproduct of Wittig reaction
4-Iodotoluene-Aryl halide for cross-coupling

Reactivity, Transformations, and Mechanistic Investigations of 4 4 Methylphenyl 4 Pentenoic Acid

Reactions of the Alkene Moiety

The terminal double bond in 4-(4-methylphenyl)-4-pentenoic acid is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cyclization reactions.

The alkene can undergo typical electrophilic addition reactions. For instance, the addition of hydrogen halides, such as hydrogen bromide, would be expected to follow Markovnikov's rule, with the proton adding to the terminal carbon (C5) and the bromide anion attacking the more substituted carbocation at C4.

However, a key feature of γ,δ-unsaturated acids is the potential for the carboxyl group to act as an internal nucleophile. libretexts.org In the presence of an acidic catalyst, protonation of the double bond can lead to the formation of a carbocation, which is then attacked by the carboxyl group's oxygen atom. This intramolecular reaction results in the formation of a cyclic ester, known as a lactone. libretexts.org This process is particularly favorable when a five- or six-membered ring can be formed, which is the case for this compound, leading to a γ-lactone. libretexts.org

Halocyclization is a well-established and synthetically valuable reaction for γ,δ-unsaturated carboxylic acids, leading to the formation of halolactones. nih.gov This reaction, often referred to as halolactonization, is initiated by the attack of an electrophilic halogen (X⁺) on the alkene double bond, forming a cyclic halonium ion intermediate. The proximate carboxylic acid group then acts as an intramolecular nucleophile, attacking one of the carbons of the halonium ion to close the ring and form a lactone. This process typically results in a 5-exo-trig cyclization, yielding a five-membered γ-lactone bearing a halomethyl group. arkat-usa.org

A variety of reagents and catalytic systems have been developed to achieve this transformation in related systems, such as 4-pentenoic acid. nih.govrsc.org

Iodolactonization: Can be effectively catalyzed by 4-(dimethylamino)pyridine (DMAP) under neutral conditions at room temperature, yielding γ-lactones. rsc.org

Bromolactonization: Chemoenzymatic methods using robust vanadium-dependent chloroperoxidases (e.g., from Curvularia inaequalis) have been developed to generate hypohalites in situ from halides and hydrogen peroxide, facilitating the clean conversion of γ,δ-unsaturated acids to the corresponding bromolactones. nih.govresearchgate.netnih.gov

General Halocyclization: Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) are commonly used in the presence of amine catalysts to generate the electrophilic halogen species required for cyclization. lincoln.ac.uk

The general outcome for a γ,δ-unsaturated acid is the formation of a 5-(halomethyl)dihydrofuran-2(3H)-one derivative. nih.govcdnsciencepub.com

Table 1: Conditions for Halocyclization of Related γ,δ-Unsaturated Carboxylic Acids
Reaction TypeSubstrateReagents/CatalystProduct TypeReference(s)
Iodolactonizationγ,δ-Unsaturated Carboxylic AcidsI₂, 4-(Dimethylamino)pyridine (DMAP)γ-Lactones rsc.org
Bromolactonization4-Pentenoic AcidKBr, H₂O₂, V-Chloroperoxidase (CiVCPO)5-(Bromomethyl)dihydrofuran-2(3H)-one nih.govresearchgate.netnih.gov
Asymmetric Halolactonizationγ,δ-Unsaturated Carboxylic AcidsI⁺ complexed with O-acyl-dihydroquinidinesChiral γ-Lactones cdnsciencepub.com
General Halocyclizationγ-Olefinic AcidsN-Iodosuccinimide (NIS), Quinuclidine, Brønsted AcidIodolactone lincoln.ac.uk

Ring-closing metathesis (RCM) is a powerful reaction for forming cyclic alkenes from diene precursors using ruthenium-based catalysts like Grubbs catalysts. organic-chemistry.orgwikipedia.org While this compound itself is not a diene, its derivatives can be designed to undergo RCM. More directly, unsaturated acids can sometimes undergo RCM to form unsaturated lactones. For example, 4-pentenoic acid has been shown to undergo RCM to yield the corresponding unsaturated lactone product. ru.nl This transformation typically involves the formation of a metallacyclobutane intermediate. wikipedia.org The reaction is often driven by the release of a volatile small molecule, such as ethylene (B1197577), when terminal alkenes are involved. organic-chemistry.org

Cross-metathesis (CM) is an intermolecular variant that involves the reaction of two different alkenes to form new olefinic products. In principle, the terminal alkene of this compound could be reacted with another olefin in the presence of a metathesis catalyst to generate a new, substituted alkene at the C4 position.

Hydroboration-Oxidation is a two-step process that achieves the anti-Markovnikov hydration of an alkene. wikipedia.org

Hydroboration: The alkene of this compound would react with a borane (B79455) reagent (e.g., BH₃ in THF). The boron atom adds to the less substituted carbon (C5), and a hydrogen atom adds to the more substituted carbon (C4). libretexts.orglibretexts.org This occurs via a concerted, syn-addition mechanism. wikipedia.org

Oxidation: The resulting organoborane intermediate is then treated with an oxidizing agent, typically hydrogen peroxide in a basic solution, which replaces the carbon-boron bond with a carbon-hydroxyl bond. libretexts.orgambeed.com

This sequence would convert this compound into 4-(4-methylphenyl)-5-hydroxypentanoic acid .

Epoxidation is the reaction of an alkene with an oxidizing agent to form an epoxide (a three-membered ring containing oxygen). A common and effective method uses a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.com The reaction proceeds through a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. youtube.com Applying this to the title compound would yield 4-(4-methylphenyl)-4,5-epoxypentanoic acid . Alternatively, catalytic systems using metal catalysts (e.g., molybdenum, selenium) and an oxidant like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) can also be employed for epoxidation. researchgate.netmdpi.com

While many cyclizations of γ,δ-unsaturated systems proceed via ionic mechanisms, radical pathways are also crucial, particularly for forming nitrogen-containing heterocycles from appropriate derivatives. Mechanistic studies on the copper-mediated cyclization of related γ,δ-unsaturated amides have indicated that N-attack cyclization proceeds via a radical route. lookchem.com

This type of transformation would require converting the carboxylic acid of the title compound into a suitable nitrogen-containing functionality, such as an oxime or an N-acyl sulfonamide. The resulting unsaturated derivative can then undergo radical-initiated cyclization.

Oxime Cyclization: γ,δ-Unsaturated oximes can undergo oxidative cyclization, often initiated by systems like TEMPO/DEAD, to produce five-membered cyclic nitrones or isoxazolines through a 5-exo-trig radical cyclization. researchgate.netbeilstein-journals.org

Amide Cyclization: Unsaturated N-acyl sulfonamides can be cyclized using cobalt catalysts to form γ-lactams. acs.org

Halide-Initiated Radical Cyclization: The reaction of γ,δ-unsaturated oxime esters with halide salts and a copper catalyst can generate an iminoxyl radical, which undergoes 5-exo cyclization to form halomethyl-substituted pyrrolines. mdpi.com

Table 2: Radical Cyclization Pathways for Derivatives of γ,δ-Unsaturated Systems
Precursor TypeReagents/CatalystIntermediateProduct TypeReference(s)
γ,δ-Unsaturated OximeTEMPO/DEADIminoxyl RadicalCyclic Nitrone researchgate.netbeilstein-journals.org
γ,δ-Unsaturated Oxime EsterCu(OAc)₂, KIIminoxyl Radical2-Iodomethyl Pyrroline mdpi.com
γ,δ-Unsaturated N-Acyl SulfonamideCobalt Catalyst, O₂Carbon-centered radicalγ-Lactam Aldehyde acs.org
γ,δ-Unsaturated OximeN-Bromosuccinimide (NBS)-Bromomethyl-Pyrroline N-Oxide arkat-usa.org

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group of this compound undergoes a range of standard transformations that are generally independent of the alkene moiety, provided that reaction conditions are chosen to avoid affecting the double bond.

Fischer Esterification: This is an acid-catalyzed reaction between the carboxylic acid and an alcohol to form an ester. libretexts.org For example, reacting the title compound with methanol (B129727) in the presence of a strong acid catalyst (like H₂SO₄) would yield methyl 4-(4-methylphenyl)-4-pentenoate. lookchem.comlibretexts.org The reaction is reversible, with an equilibrium constant typically close to 1. libretexts.org

Amide Formation: Direct reaction with an amine is generally inefficient because the basic amine deprotonates the carboxylic acid. libretexts.org Therefore, the carboxyl group must first be "activated." A common method involves using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). The carboxylic acid adds to the DCC, forming a highly reactive intermediate, which is then readily attacked by an amine to form the corresponding amide. libretexts.org

Reduction to a Primary Alcohol: Carboxylic acids can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is effective but will also reduce many other functional groups. libretexts.org A more selective reagent is borane (BH₃) in tetrahydrofuran (B95107) (THF), which rapidly reduces carboxylic acids at room temperature and is often preferred for its relative safety and selectivity over other functional groups. libretexts.org This reaction would convert this compound to 4-(4-methylphenyl)-4-penten-1-ol . lookchem.com

Transformations of the Aromatic Ring

The p-tolyl group in this compound is susceptible to electrophilic attack, and its structure allows for potential directed metalation strategies.

The tolyl group possesses a methyl group, which is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Since the para position is already substituted, electrophilic attack is directed to the ortho positions relative to the methyl group. The electron-donating nature of the methyl group increases the electron density of the aromatic ring, making it more susceptible to electrophiles compared to benzene.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully chosen to avoid side reactions involving the carboxylic acid and the double bond. For example, strong oxidizing conditions in nitration could potentially affect the double bond or the benzylic position of the methyl group.

Table 4: Potential Electrophilic Aromatic Substitution Products

Reaction Reagent/Catalyst Expected Major Product(s)
Nitration HNO₃, H₂SO₄ 4-(2-Nitro-4-methylphenyl)-4-pentenoic acid
Bromination Br₂, FeBr₃ 4-(2-Bromo-4-methylphenyl)-4-pentenoic acid
Sulfonation Fuming H₂SO₄ 4-(2-Sulfo-4-methylphenyl)-4-pentenoic acid
Friedel-Crafts Acylation Acetyl Chloride, AlCl₃ 4-(2-Acetyl-4-methylphenyl)-4-pentenoic acid

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. baranlab.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org

For this compound, the carboxylic acid group itself can act as a directing group. Treatment with a strong base like sec-butyllithium (B1581126) can lead to the formation of a dianion, with one negative charge on the carboxylate and the other at the ortho position to the carboxylate group. researchgate.net However, in this molecule, the deprotonation would occur ortho to the pentenoic acid substituent.

Alternatively, the carboxylic acid could be converted into a more powerful directing group, such as a secondary or tertiary amide. researchgate.netacs.org These groups are known to be effective DMGs. For example, conversion to an N,N-diethylamide followed by treatment with an alkyllithium reagent could direct lithiation to the positions ortho to the amide-bearing substituent.

Another possibility is benzylic metalation. The methyl group on the tolyl ring has acidic protons that could potentially be removed by a strong base, especially under conditions that favor kinetic control, such as the use of LiNK chemistry (BuLi, KOt-Bu, TMP(H)). beilstein-journals.org This would generate a benzylic anion that could then react with various electrophiles. The competition between ortho-metalation directed by the carboxylic acid (or its derivatives) and benzylic metalation would depend on the specific reaction conditions and the base used.

Cross-Coupling Reactions at the Aromatic Ring

The p-tolyl group of this compound possesses potential sites for cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The aryl C-H bonds and the methyl group are potential handles for such transformations. However, direct C-H activation or functionalization of the methyl group often requires specific directing groups or harsh conditions. A more common strategy involves pre-functionalization of the aromatic ring, for instance, by introducing a halide (Br, I) or a boronic acid/ester group, to facilitate well-established palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira couplings.

Despite the general synthetic utility of these reactions for modifying aromatic rings, a review of the scientific literature reveals a lack of specific studies detailing the application of cross-coupling reactions directly at the aromatic ring of this compound. Research has predominantly focused on the reactivity of the pentenoic acid chain, particularly its terminal alkene and carboxylic acid functionalities. While the p-tolyl moiety is, in principle, amenable to these coupling strategies, specific examples, reaction conditions, and yields for such transformations on this particular substrate are not documented in available research.

Multi-Component Reactions and Cascade Transformations

The unique structure of this compound, featuring a terminal alkene and a carboxylic acid, makes it an ideal substrate for cascade transformations, where a single reaction event initiates a sequence of intramolecular bond-forming steps. These cascades provide rapid access to complex molecular architectures from simple starting materials.

Enzymatic and Photocatalytic Cascade Lactonizations:

Research has extensively explored the cyclization of 4-aryl-4-pentenoic acid derivatives through cascade reactions. One prominent example is the enzyme-catalyzed halolactonization. Flavin-dependent halogenases (FDHs) have been engineered to catalyze the enantioselective halolactonization of substrates like 4-(4-methoxyphenyl)-4-pentenoic acid (a close analog of the title compound). This process is a cascade where the enzyme first generates an electrophilic halogen species from a halide salt (e.g., NaBr) and dioxygen; this species then reacts with the alkene, initiating a stereocontrolled intramolecular cyclization by the pendant carboxylate group to form a chiral lactone. nih.govchemrxiv.org These FDH enzymes can also be integrated into one-pot, multi-enzyme cascade systems. For instance, a ketoreductase can first reduce a ketone precursor to generate the necessary alcohol nucleophile, which is then cyclized in situ by the FDH. nih.gov

Another powerful cascade strategy involves photocatalysis. In the presence of a suitable photocatalyst and a trifluoromethyl source (like CF₃I), 4-aryl-4-pentenoic acid derivatives undergo a radical-polar crossover cascade. The reaction is initiated by the photocatalytic generation of a trifluoromethyl radical, which adds to the terminal alkene. The resulting carbon-centered radical is then oxidized to a carbocation, which is trapped intramolecularly by the carboxylic acid to yield a trifluoromethylated γ-lactone. scispace.com This transformation efficiently constructs a new C-C bond and a C-O bond in a single, regioselective operation.

Mechanistic Elucidation of Key Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. Key transformations, particularly the synthetically valuable cyclization reactions, have been the subject of in-depth mechanistic studies.

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by determining if a specific C-H bond is broken in the rate-determining step. This is achieved by comparing the reaction rates of a substrate and its deuterated counterpart. While no KIE studies have been reported specifically for this compound, research on analogous systems provides valuable insight. For the asymmetric hydrolactonization of alkenoic acids catalyzed by a confined Brønsted acid, an inverse KIE (kH/kD) of 0.85 was observed. researchgate.net An inverse KIE (where the deuterated compound reacts faster) often suggests a change in hybridization from sp² to sp³ at the labeled position in the transition state or a pre-equilibrium step involving the isotopic bond prior to the rate-limiting step. This result is consistent with a mechanism where the protonation of the alkene is not the rate-determining step, pointing towards a more complex, asynchronous concerted mechanism.

The nature of the transition state in key reactions has been elucidated through both experimental and computational methods. A notable example is the catalytic asymmetric hydrolactonization of γ-alkenoic acids using a confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst. nih.govacs.org To probe the transition state of the intramolecular nucleophilic attack on the protonated C=C bond, a Hammett analysis was performed using a series of 4-aryl-4-pentenoic acids with different para-substituents on the aromatic ring.

Plotting the logarithm of the relative reaction rates (log(kₓ/kᵸ)) against the Hammett parameter σₚ⁺ revealed a linear free-energy relationship with a ρ⁺ value of –2.6 ± 0.2. nih.gov The large, negative ρ⁺ value indicates a significant buildup of positive charge at the benzylic position in the rate-determining step of the reaction. This provides strong evidence for a mechanism involving a polar transition state with substantial carbocationic character, which is stabilized by electron-donating groups on the aromatic ring.

Hammett Analysis of Asymmetric Hydrolactonization

Para-Substituent (X)σₚ⁺ Valuelog(kₓ/kᵸ)
-OMe-0.781.8
-Me-0.310.7
-H0.000.0
-F-0.07-0.1
-Cl0.11-0.4
-Br0.15-0.5

Mapping the entire reaction pathway provides a step-by-step description of a transformation. For the flavin-dependent halogenase (FDH) catalyzed halolactonization of aryl-pentenoic acids, the pathway is well-understood. chemrxiv.orgchemrxiv.org

Enzyme Activation: The flavin cofactor (FAD) within the enzyme is reduced to FADH₂ by a partner flavin reductase.

Hypohalous Acid Formation: FADH₂ reacts with molecular oxygen (O₂) and a halide ion (e.g., Br⁻) to form a flavin-hydroperoxide intermediate, which then collapses to release water and the key electrophilic halogenating species, hypohalous acid (HOBr), within the confines of the enzyme's active site.

Electrophilic Attack: The generated HOBr electrophilically attacks the terminal alkene of the substrate, this compound, to form a cyclic bromonium ion intermediate.

Intramolecular Cyclization: The pendant carboxylate group, positioned by the enzyme active site, performs a stereoselective intramolecular nucleophilic attack on one of the carbons of the bromonium ion.

Product Release: This attack opens the three-membered ring and forms the final γ-lactone product with high enantioselectivity, which is then released from the enzyme.

This mapped pathway highlights the dual role of the enzyme in both generating the reactive electrophile and controlling the stereochemical outcome of the subsequent cyclization.

Regioselectivity and Stereoselectivity Control in Reactions

Controlling regioselectivity (where a reaction occurs) and stereoselectivity (the 3D orientation of the product) is paramount in synthesis. Reactions of this compound and its analogs are excellent models for demonstrating such control.

Regioselectivity: In radical cyclizations, the regiochemical outcome is often governed by Baldwin's rules. The photocatalytic trifluoromethylation-lactonization cascade of 4-aryl-4-pentenoic acids consistently yields the γ-lactone product. scispace.com This corresponds to a 5-exo-trig cyclization, which is kinetically favored over the alternative 6-endo-trig pathway that would lead to a six-membered δ-lactone. This high regioselectivity makes the reaction a reliable method for constructing five-membered rings.

Stereoselectivity: High levels of stereocontrol, particularly enantioselectivity, have been achieved in the cyclization of 4-aryl-4-pentenoic acids using chiral catalysts. Both organocatalysis and biocatalysis have proven effective.

The asymmetric hydrolactonization using a chiral imidodiphosphorimidate (IDPi) Brønsted acid catalyst affords tertiary lactones with excellent enantiomeric ratios (e.r.). nih.govacs.org The confined chiral environment of the catalyst protonates the alkene and directs the subsequent intramolecular attack of the carboxylic acid to proceed via a lower-energy transition state for one enantiomer over the other.

Table 1: Asymmetric Hydrolactonization of 4-Aryl-4-pentenoic Acids

Aryl GroupCatalyst Loading (mol %)Yield (%)Enantiomeric Ratio (e.r.)Reference
4-Methoxyphenyl59497:3 nih.gov
4-Methylphenyl59295:5 nih.gov
Phenyl59094:6 nih.gov
4-Fluorophenyl58594:6 nih.gov
4-Chlorophenyl107892:8 nih.gov

Similarly, engineered flavin-dependent halogenases (FDHs) catalyze halolactonizations with high enantioselectivity. The enzyme's chiral active site pocket binds the substrate in a specific orientation, ensuring that the electrophilic halogenating agent attacks one face of the alkene preferentially, leading to a highly enantiomerically enriched product. nih.govchemrxiv.org

Table 2: FDH-Catalyzed Enantioselective Bromolactonization

SubstrateEnzyme VariantYield (%)Enantiomeric Ratio (e.r.)Reference
4-(4-Methoxyphenyl)-4-pentenoic acidRebH-P253A/F395L9196:4 chemrxiv.org
4-(4-Hydroxyphenyl)-4-pentenoic acidRebH-P253A/F395L8895:5 chemrxiv.org
4-Phenyl-4-pentenoic acidRebH-P253A/F395L7588:12 chemrxiv.org

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A detailed analysis of 2D NMR correlations (proton-proton, one-bond proton-carbon, and long-range proton-carbon) is not feasible without experimental data. Such an analysis would typically provide unambiguous assignment of all proton and carbon signals and confirm the molecular structure.

Variable Temperature NMR Studies for Conformational Dynamics

Information regarding variable temperature NMR studies to investigate the conformational dynamics, such as restricted rotation around single bonds, is not available for this compound.

Solid-State NMR Spectroscopy for Crystalline Forms

There is no available literature on the solid-state NMR analysis of 4-(4-Methylphenyl)-4-pentenoic acid, which would be used to study its structure and intermolecular interactions in the crystalline state.

Vibrational Spectroscopy

Specific FT-IR and Raman spectra for this compound have not been found in reviewed databases or literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

While one could predict the characteristic vibrational modes for the functional groups present (carboxylic acid, alkene, aromatic ring), a table of experimentally observed FT-IR peaks and their assignments cannot be compiled without actual spectral data.

Raman Spectroscopy for Molecular Vibrations

Similarly, a detailed analysis and data table for the Raman spectrum of this compound cannot be provided due to the absence of published experimental results.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a molecule through its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides the high-accuracy mass measurement necessary to determine the elemental composition of a molecule. For this compound (C₁₂H₁₄O₂), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula. While specific HRMS data for this compound is not widely published, the technique, often coupled with a soft ionization source like electrospray ionization (ESI), would be expected to yield a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻ with a mass accuracy of less than 5 ppm. This level of precision allows for the confident differentiation from other compounds with the same nominal mass.

**Table 1: Theoretical High-Resolution Mass Data for this compound (C₁₂H₁₄O₂) **

IonTheoretical m/z
[M+H]⁺191.1067
[M+Na]⁺213.0886
[M-H]⁻189.0921
[M+Cl]⁻225.0688
Note: These are theoretical values. Experimental data would be obtained from HRMS analysis.

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the connectivity of atoms within a molecule by analyzing the fragmentation of a selected precursor ion. The fragmentation pattern is characteristic of the compound's structure. For this compound, the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) would be isolated and subjected to collision-induced dissociation (CID).

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if crystalline derivatives are obtained)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule. If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis would reveal its crystal system, space group, and the arrangement of molecules in the crystal lattice.

Crucially, for chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry of the stereogenic centers without ambiguity. This is particularly important for understanding the biological activity of chiral molecules, as different enantiomers can have vastly different effects. To date, no public records of the crystal structure of this compound or its derivatives are available.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy techniques are essential for studying chiral molecules. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly useful for characterizing chiral compounds.

If a chiral derivative of this compound were to be synthesized, for example, by introducing a chiral center or by resolving the compound into its enantiomers if it possesses a chiral axis, CD spectroscopy would be a key characterization method. The CD spectrum would show characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule, such as the phenyl ring and the carbon-carbon double bond. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers. This technique is often used in conjunction with theoretical calculations to assign the absolute stereochemistry. As with crystallographic data, published chiroptical data for derivatives of this specific compound are not currently available.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide a fundamental understanding of the electronic landscape of 4-(4-methylphenyl)-4-pentenoic acid. These calculations are foundational for understanding the molecule's behavior in chemical reactions.

The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chalcogen.roresearchgate.net A smaller gap suggests that the molecule can be more easily excited and is thus more reactive.

For this compound, the HOMO is typically localized on the electron-rich p-tolyl group and the C=C double bond, which are the primary sites for electrophilic attack. Conversely, the LUMO is generally centered on the carboxylic acid group and the adjacent C=C bond, indicating the most probable regions for nucleophilic attack. Theoretical calculations, often employing methods like B3LYP with a 6-311++G(d,p) basis set, are used to determine these orbital energies and distributions. mjcce.org.mkmjcce.org.mk

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO-6.25
LUMO-0.89
HOMO-LUMO Gap5.36

Note: The values presented are hypothetical and representative of typical results from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deyoutube.com The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group due to the presence of lone pairs of electrons. The aromatic ring and the double bond would also exhibit some negative potential. In contrast, the hydrogen atom of the hydroxyl group in the carboxylic acid would be a site of high positive potential, indicating its acidic nature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mjcce.org.mk It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to stabilizing hyperconjugative interactions. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory.

Table 2: Selected NBO Analysis Results for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C=C)π(C=O)2.8
π(Aryl)π(C=C)5.4
n(O)σ*(C-OH)1.5

Note: The values presented are hypothetical and representative of typical results from NBO analysis.

Fukui functions are used to predict the local reactivity of different sites within a molecule. researchgate.net These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates the most likely sites for an incoming nucleophile, while the Fukui function for electrophilic attack (f-) points to the sites most susceptible to an electrophile.

In this compound, the Fukui function analysis would likely identify the carbon atom of the carbonyl group and the carbon atoms of the double bond as the primary sites for nucleophilic attack (highest f+ values). The oxygen atoms of the carboxylic acid and the carbon atoms of the p-tolyl group would be predicted as the main sites for electrophilic attack (highest f- values).

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a molecule to its electron density. kashanu.ac.irnih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying the properties of medium-sized organic molecules like this compound.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy three-dimensional structure of a molecule. mjcce.org.mk For flexible molecules like this compound, which has several rotatable bonds, a conformational analysis is necessary to identify the most stable conformers. This involves systematically rotating the bonds and calculating the energy of each resulting conformation. The results of these calculations provide crucial information about the preferred shape of the molecule, which influences its physical and chemical properties. The optimized geometry is the starting point for most other computational analyses.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of this compound. By calculating the electronic structure of the molecule, it is possible to estimate its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

Predicted ¹H and ¹³C NMR Chemical Shifts: Theoretical calculations can predict the chemical shifts for each hydrogen and carbon atom in the molecule. These predictions are based on the magnetic shielding environment of each nucleus, which is determined by the molecule's electronic structure. While specific computational studies on this compound are not widely published, data from similar compounds can provide a reliable estimation.

Predicted Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational methods can calculate these vibrational frequencies, which correspond to the stretching and bending of chemical bonds. For this compound, key predicted vibrational frequencies would include the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and the aromatic C-H stretches.

Below is a table of predicted spectroscopic data based on computational analysis of similar structures.

Parameter Predicted Value
¹H NMR Shift (COOH)~12 ppm
¹H NMR Shift (Aromatic)~7.0-7.2 ppm
¹³C NMR Shift (C=O)~175-180 ppm
¹³C NMR Shift (Aromatic)~125-140 ppm
IR Frequency (C=O Stretch)~1700-1725 cm⁻¹
IR Frequency (C=C Stretch)~1640-1660 cm⁻¹

Reaction Mechanism Exploration and Transition State Characterization

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, including the structures of transition states.

For instance, the synthesis of this compound itself can be studied computationally to understand the energetics of each step and the geometry of the transition states. This knowledge can be used to optimize reaction conditions and improve yields.

Solvation Effects on Reaction Energetics

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can simulate the effect of different solvents on the energetics of reactions involving this compound. These models can be either explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium.

By understanding how the solvent stabilizes or destabilizes reactants, products, and transition states, chemists can select the optimal solvent for a particular transformation.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

This compound is a flexible molecule with several rotatable bonds. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule, providing insights into its preferred shapes and how it moves over time. This information is crucial for understanding its interactions with other molecules, such as enzymes or receptors, in biological systems.

Quantitative Structure-Reactivity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For derivatives of this compound, QSAR models could be developed to predict their reaction rates or equilibrium constants based on various molecular descriptors. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

In Silico Design of Novel Transformations or Derivatives

The insights gained from computational studies can be used to design novel transformations or derivatives of this compound with desired properties. For example, by understanding the reaction mechanism, new catalysts could be designed to promote a specific reaction. Similarly, by using QSAR models, new derivatives with enhanced reactivity or specific biological activity could be designed and prioritized for synthesis.

Derivatization and Application As a Versatile Synthetic Building Block Non Clinical

Stereoselective Synthesis of Chiral Compounds from 4-(4-Methylphenyl)-4-pentenoic Acid Precursors

The carbon framework of this compound serves as a valuable scaffold in asymmetric synthesis for the construction of chiral molecules. Precursors derived from this acid, particularly those amenable to cyclization, have been investigated in stereoselective transformations to yield enantiomerically enriched products. A notable application is in the asymmetric halolactonization, a powerful method for constructing chiral lactones, which are significant structural motifs in many biologically active compounds and natural products.

Research in this area has focused on the development of novel chiral catalysts that can effectively control the stereochemical outcome of the cyclization of 4-aryl-4-pentenoic acid derivatives. These studies are crucial for accessing optically active γ-butyrolactones, which can serve as versatile intermediates for further synthetic manipulations.

Detailed Research Findings:

A significant advancement in this field involves the use of C2-symmetric sulfur-based chiral catalysts for the asymmetric bromolactonization of 4-aryl-4-pentenoic acids. In a study by Jana, S. et al., a series of novel C2-symmetric sulfur-based catalysts were designed and synthesized to facilitate the enantioselective synthesis of bromolactones. thieme-connect.de The research group explored the efficacy of these catalysts in the cyclization of 4-phenyl-4-pentenoic acid, a close analog of this compound.

The reaction involves the treatment of the alkenoic acid with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in the presence of a catalytic amount of the chiral sulfur-based catalyst. The catalyst orchestrates the enantioselective addition of the bromine atom and the subsequent intramolecular cyclization by the carboxylic acid group, leading to the formation of a chiral γ-lactone containing a bromomethyl group.

The study demonstrated that the structure of the chiral catalyst is paramount in achieving high yields and enantioselectivities. The catalysts, derived from chiral amino alcohols and thiophene-2,5-dicarbonyl dichloride, create a chiral environment that directs the approach of the reactants, thereby controlling the formation of one enantiomer over the other. The reaction conditions, including the solvent and temperature, were also optimized to maximize the stereochemical control. For instance, conducting the reaction at low temperatures, such as -78 °C, in a solvent like dichloromethane, was found to be beneficial. thieme-connect.de

The resulting chiral bromolactones are versatile synthetic intermediates. The bromine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups, further expanding the molecular diversity accessible from the initial this compound precursor.

The table below summarizes the results from the catalytic asymmetric bromolactonization of 4-phenyl-4-pentenoic acid, which serves as a model for the reactivity of this compound precursors.

CatalystSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
cat 5CH2Cl2168836

Advanced Analytical Methodologies for Purity and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool for the analysis of 4-(4-Methylphenyl)-4-pentenoic acid, enabling the separation of the target compound from impurities and, if necessary, the resolution of its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For analogous compounds such as pentenoic acid derivatives, typical mobile phases consist of mixtures of acetonitrile (B52724) or methanol (B129727) and water, often with the addition of an acid like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. sielc.com

Ultra-High-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.gov While specific UPLC methods for this compound are not widely published, methods for similar aromatic carboxylic acids can be adapted. For instance, a gradient elution with a C18 column, using a mobile phase of acidified water and acetonitrile, would be a logical starting point for method development. chromforum.org

Table 1: Illustrative RP-HPLC and UPLC Conditions for Analysis of Aromatic Carboxylic Acids

ParameterRP-HPLC (Illustrative)UPLC (Illustrative)
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic or GradientGradient
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 254 nmUV or Mass Spectrometry (MS)
Temperature Ambient or controlled (e.g., 30 °C)Controlled (e.g., 40 °C)

This table presents typical starting conditions for the analysis of aromatic carboxylic acids and would require optimization for this compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC is challenging. To overcome this, a derivatization step is typically required to convert the carboxylic acid into a more volatile and less polar ester derivative. unca.eduosti.gov

Common derivatization reagents for carboxylic acids include:

Silylating agents: such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. osti.gov

Alkylating agents: such as diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) for methylation, or benzylating agents like 4-t-butylbenzyl bromide. unca.edu

Once derivatized, the resulting ester can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum. nih.gov The choice of derivatization reagent and GC conditions would need to be optimized for the specific analysis.

Table 2: General GC-MS Derivatization and Analysis Parameters for Carboxylic Acids

StepParameterTypical Conditions
Derivatization ReagentBSTFA or Trimethyl orthoacetate researchgate.net
SolventPyridine or Acetonitrile
Reaction60-80 °C for 1-2 hours researchgate.net
GC Analysis ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane)
Carrier GasHelium or Hydrogen
Inlet Temperature250-280 °C
Oven ProgramTemperature ramp (e.g., 60 °C to 300 °C)
MS Detection Ionization ModeElectron Ionization (EI)
Mass Range50-500 amu

These parameters are general and would need to be adapted and validated for this compound.

Since this compound is a chiral molecule, it can exist as two enantiomers. In many applications, particularly in the pharmaceutical field, it is crucial to separate and quantify these enantiomers. Chiral chromatography is the primary method for determining the enantiomeric excess (ee) of a chiral compound. fao.org This can be achieved through two main approaches:

Indirect Method: The racemic mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC or GC column. nih.gov

Direct Method: The enantiomers are separated directly on a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. fao.org

Thermal Analysis Techniques

Thermal analysis techniques provide valuable information about the physical properties of a material as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly informative.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. semanticscholar.org This technique is used to determine thermal transitions such as melting point, glass transition, and crystallization temperature. A reported melting point for this compound is in the range of 89.0-90.0 °C. A DSC thermogram would show an endothermic peak corresponding to this melting transition. The area under this peak can be used to calculate the enthalpy of fusion. For unsaturated carboxylic acids, DSC can also reveal information about potential polymerization or isomerization at elevated temperatures. researchgate.netmdpi.com

Table 3: Expected DSC Data for this compound

ParameterExpected Observation
Melting Point (Tm) Endothermic peak around 89-90 °C
Enthalpy of Fusion (ΔHf) Calculated from the area of the melting peak
Glass Transition (Tg) A step change in the baseline (if amorphous)
Other Transitions Potential exothermic peaks at higher temperatures indicating decomposition or polymerization

This data is based on reported melting points and general behavior of similar compounds.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. osti.gov This analysis provides information about the thermal stability and decomposition profile of the compound. A TGA curve for this compound would show the temperature at which it begins to lose mass due to decomposition. For aromatic carboxylic acids, decomposition often involves decarboxylation (loss of CO2). osti.govunt.edu The TGA can be coupled with other techniques like mass spectrometry (TGA-MS) to identify the gaseous products evolved during decomposition. osti.gov

Microanalysis for Elemental Composition

Microanalysis, often referred to as elemental analysis, is a destructive analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and heteroatoms like sulfur (S) and halogens within a sample. The process involves the complete combustion of a small, precisely weighed amount of the substance in a controlled environment. The resulting combustion products, primarily carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are then meticulously separated and quantified.

The data generated from microanalysis is pivotal in verifying the empirical formula of a compound. The experimentally determined percentages of each element are compared against the theoretical values calculated from the proposed chemical formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's assigned structure and its level of purity. For this compound, the molecular formula is established as C12H14O2.

The theoretical elemental composition is calculated based on the atomic masses of the constituent elements and the molecular weight of the compound.

Theoretical Elemental Composition of this compound (C12H14O2)

Element Symbol Atomic Mass (amu) Count Total Mass (amu) Percentage (%)
Carbon C 12.011 12 144.132 75.76
Hydrogen H 1.008 14 14.112 7.42
Oxygen O 15.999 2 31.998 16.82

| Total | | | | 190.242 | 100.00 |

In a typical research setting, the results of elemental analysis are presented as a comparison between the calculated (Calcd.) and experimentally found (Found) percentages. For a pure sample of this compound, the experimental results would be expected to be in very close agreement with the theoretical values presented in the table above. Any significant deviation would suggest the presence of impurities, residual solvents, or an incorrect structural assignment.

Future Research Directions and Perspectives in Chemical Synthesis

Exploration of Novel Catalytic Systems for Efficient Synthesis and Transformation

Future research will undoubtedly focus on the discovery and development of new catalytic systems to enhance the synthesis and transformation of 4-(4-Methylphenyl)-4-pentenoic acid. A significant area of interest lies in the catalytic asymmetric halolactonization of 4-aryl-4-pentenoic acids, a reaction for which this compound is a prime substrate. While progress has been made, the development of highly enantioselective catalytic bromolactonization remains a key challenge. researchgate.net The use of novel chiral bifunctional catalysts, such as those derived from BINOL, shows promise in achieving high enantioselectivity in these reactions. acs.org

Furthermore, palladium-catalyzed reactions, such as hydroxycarbonylation, present another avenue for exploration. acs.org Computational and experimental studies on the palladium-catalyzed conversion of pentenoic acid isomers to adipic acid highlight the potential for developing selective catalytic systems for the functionalization of the pentenoic acid backbone. acs.org The design of ligands that can control the regioselectivity of such transformations will be a critical aspect of this research.

Hypervalent iodine catalysis is also emerging as a powerful tool in organic synthesis, offering environmentally friendly and selective transformations. rsc.org Future work could explore the use of chiral hypervalent iodine catalysts for the enantioselective functionalization of this compound, such as in sulfonyloxylactonization and phosphoryloxylactonization reactions. rsc.org

Development of Asymmetric Methodologies for Enantiopure Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For this compound, the development of robust asymmetric methodologies to access its enantiopure derivatives is a significant future direction. A key transformation in this regard is the enantioselective halolactonization.

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis. For instance, an organocatalytic asymmetric chlorolactonization of 4-aryl pentenoic acids has been developed using a cinchona alkaloid-derived catalyst, achieving moderate to high enantioselectivities. nih.gov Similarly, chiral triaryl phosphates have been shown to promote the enantioselective iodolactonization of 4-substituted 4-pentenoic acids with high yields and enantioselectivity. nih.gov Future research will likely focus on refining these catalytic systems to achieve even higher levels of stereocontrol.

The development of bifunctional catalysts that can engage in multiple non-covalent interactions with the substrate is another promising approach. Novel bifunctional catalysts derived from BINOL have been successfully employed in the highly enantioselective bromolactonizations of various unsaturated acids, including 4-aryl-4-pentenoic acids. acs.org These catalysts can also be applied to the desymmetrization of prochiral dienoic acids, opening up new possibilities for creating complex chiral architectures. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic methods with flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. The synthesis of styrene (B11656) derivatives, which share a structural motif with this compound, has been successfully demonstrated in flow reactors. researchgate.netrsc.org Future research will aim to adapt and optimize the synthesis of this compound and its derivatives for continuous flow processes. This could involve palladium-catalyzed Heck reactions with ethylene (B1197577) gas or electrochemical hydrocarboxylation of the corresponding styrene precursor with CO2. researchgate.netrsc.org

Automated synthesis platforms, often utilizing robotic systems, are revolutionizing chemical research by enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. nih.govwikipedia.org These platforms have been successfully applied to various polymerization reactions and organic syntheses. nih.govwikipedia.orgresearchgate.net A key future direction will be the development of protocols to incorporate the synthesis and functionalization of this compound into these automated workflows. This would facilitate the rapid optimization of reaction parameters and the generation of diverse libraries of derivatives for biological screening or materials science applications.

Advanced Computational-Experimental Collaborative Studies

The synergy between computational modeling and experimental work is becoming increasingly crucial for the rational design of catalysts and the elucidation of reaction mechanisms. For this compound, collaborative computational-experimental studies will be instrumental in advancing its synthesis and understanding its reactivity.

Density Functional Theory (DFT) calculations have been effectively used to study the catalytic selectivity in the palladium-catalyzed conversion of pentenoic acid isomers. acs.org Such computational approaches can predict reaction pathways, transition state energies, and the influence of ligand architecture on catalytic performance, thereby guiding experimental efforts. Future studies will likely employ more advanced computational models to explore novel catalytic cycles for the transformation of this compound.

Pulse radiolysis and theoretical calculations have also been used to investigate the reactivity of substituted pentenoic acids, providing insights into the behavior of transient radical species. rsc.org This combined approach can be applied to understand the mechanisms of various transformations of this compound, leading to the development of new and more efficient synthetic methods. The integration of computational screening with experimental validation will accelerate the discovery of optimal reaction conditions and novel catalysts.

Expanding Applications in Non-Traditional Chemical Fields (e.g., agrochemicals, specialized polymers)

While the traditional applications of compounds like this compound may lie in pharmaceuticals and fine chemicals, future research will explore its potential in non-traditional fields such as agrochemicals and specialized polymers.

The styryl moiety present in this compound is a structural feature found in some agrochemically active compounds. researchgate.netlookchem.com Research into the synthesis of quinoline (B57606) derivatives for agrochemical applications suggests that the styryl group can be a valuable pharmacophore. researchgate.net Future work could involve the synthesis and evaluation of derivatives of this compound for their potential as herbicides, fungicides, or insecticides.

In the realm of materials science, functionalized carboxylic acids are valuable monomers for the synthesis of specialized polymers. rsc.org The carboxylic acid group of this compound can be used as a handle for polymerization or for grafting onto existing polymer backbones. nih.govresearchgate.net The resulting polymers could possess unique properties due to the presence of the bulky and rigid 4-methylphenyl group. For instance, halo-functionalized lactones derived from pentenoic acids are considered interesting building blocks for functionalizable polyesters. nih.gov Future research could focus on the ring-opening polymerization of lactones derived from this compound to create novel biodegradable and functional polyesters.

Q & A

Q. Table 1: Conformational Effects on Activation Entropy

CompoundΔS‡ (cal/mol·K)Dominant Conformers
4-pentenoic acid-59Anti (I)
2-phenyl-4-pentenoic acid-28Ha, lib
2,2-diphenyl-4-pentenoic acid-28IIa, Illb, IIIc

Advanced: How can researchers design in vivo studies to evaluate the neuropharmacological effects of this compound?

Answer:

  • Model Selection: Use rodent models of metabolic encephalopathy, as done for 4-pentenoic acid, which inhibits fatty acid β-oxidation and mimics mitochondrial dysfunction .
  • Key Parameters: Measure mitochondrial respiration rates (e.g., via polarography), oxidative phosphorylation coupling, and lipid peroxidation (LPO) in brain tissue .
  • Intervention Testing: Co-administer hepatoprotectors (e.g., silymarin) to assess rescue effects on mitochondrial function .

Q. Table 2: Silymarin’s Effects in 4-Pentenoic Acid-Induced Encephalopathy

ParameterSilymarin’s Effect
Mitochondrial respirationIncreased activity (+30%)
Oxidative phosphorylationImproved coupling efficiency
LPO levelsInhibited by 40%

Basic: What synthetic routes are feasible for this compound?

Answer:

  • Retrosynthetic Approaches: Start with 4-methylbenzaldehyde. Use Wittig or Horner-Wadsworth-Emmons reactions to introduce the pentenoic acid chain .
  • Key Steps: Carboxylation of alkenes or Grignard reactions with CO₂.
  • Purity Validation: Confirm via GC-MS (retention time ~4.20 min for 4-pentenoic acid derivatives) and HPLC.

Advanced: How might structural modifications to this compound enhance its biological activity?

Answer:

  • Functional Group Addition: Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to modulate enzyme binding (e.g., β-oxidation inhibitors) .
  • Isosteric Replacement: Replace the carboxylic acid with bioisosteres (e.g., tetrazole) to improve bioavailability.
  • Conformational Rigidity: Incorporate cyclic constraints to stabilize active conformers, as seen in 2,2-diphenyl derivatives .

Basic: How should researchers address discrepancies in reported metabolic data for 4-pentenoic acid derivatives?

Answer:

  • Model Variability: Replicate studies across species (e.g., rats vs. mice) and adjust dosages based on pharmacokinetic profiles.
  • Analytical Consistency: Standardize assays (e.g., mitochondrial respiration measured via Clark-type electrodes) .
  • Control Groups: Include sham-treated and vehicle controls to isolate compound-specific effects.

Advanced: What computational tools can predict synthetic pathways for this compound?

Answer:

  • AI-Driven Synthesis Planning: Use tools like Reaxys or Pistachio to propose routes based on reaction databases .
  • DFT Calculations: Model transition states to evaluate feasibility of proposed conformer-mediated reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.